[(5-Fluoro-1-benzothiophen-2-yl)methyl](methyl)amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-5-fluorobenzene and thiophene-2-carbaldehyde, under palladium-catalyzed conditions.
Introduction of the Methylamine Group: The methylamine group can be introduced via a nucleophilic substitution reaction using methylamine and a suitable leaving group, such as a halide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methylamine positions using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, and halides under various solvent conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
(5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals with potential anti-tumor, anti-inflammatory, and anti-viral activities.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
[(5-Fluoro-1-benzothiophen-2-yl)methanol]: This compound shares a similar benzothiophene core but has a hydroxyl group instead of a methylamine group.
[(5-Fluoro-1-benzothiophen-2-yl)pentan-1-amine]: This compound has a longer alkyl chain compared to (5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride.
Uniqueness
(5-Fluoro-1-benzothiophen-2-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methylamine group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C10H11ClFNS |
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Molecular Weight |
231.72 g/mol |
IUPAC Name |
1-(5-fluoro-1-benzothiophen-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H10FNS.ClH/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9;/h2-5,12H,6H2,1H3;1H |
InChI Key |
JFZNPRNRCZQDJC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(S1)C=CC(=C2)F.Cl |
Origin of Product |
United States |
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